5-(2-(1-Pyrrolidinyl)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(1-Pyrrolidinyl)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzoxepine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(1-Pyrrolidinyl)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the formation of the benzoxepine ring, and finally the incorporation of the pyridine ring. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, refluxing, and crystallization are often employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2-(1-Pyrrolidinyl)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-(1-Pyrrolidinyl)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-(1-Pyrrolidinyl)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Pyrazolo[4,3-b]pyridine Derivatives: These compounds also contain a pyridine ring and are known for their biomedical applications.
Uniqueness
5-(2-(1-Pyrrolidinyl)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate is unique due to its specific combination of pyrrolidine, benzoxepine, and pyridine rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
95968-77-7 |
---|---|
Molecular Formula |
C38H59ClN6O8 |
Molecular Weight |
763.4 g/mol |
IUPAC Name |
N-(2-pyrrolidin-1-ylethyl)-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-amine;hexahydrate;hydrochloride |
InChI |
InChI=1S/2C19H23N3O.ClH.6H2O/c2*1-2-8-18-16(6-1)19(21-10-13-22-11-3-4-12-22)15-7-5-9-20-17(15)14-23-18;;;;;;;/h2*1-2,5-9,19,21H,3-4,10-14H2;1H;6*1H2 |
InChI Key |
PKAHXFTZKSUSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2C3=C(COC4=CC=CC=C24)N=CC=C3.C1CCN(C1)CCNC2C3=C(COC4=CC=CC=C24)N=CC=C3.O.O.O.O.O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.